molecular formula C11H14N4 B11899389 7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 14052-85-8

7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine

Katalognummer: B11899389
CAS-Nummer: 14052-85-8
Molekulargewicht: 202.26 g/mol
InChI-Schlüssel: FNWICKXYHWDOHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is a versatile chemical scaffold in medicinal chemistry, recognized for its broad spectrum of research applications. Its pyrrolo[2,3-d]pyrimidine core is a privileged structure in drug discovery, serving as a central building block for inhibitors targeting critical enzymes. Researchers utilize this compound and its derivatives in oncology research, particularly in the development of cyclin-dependent kinase (CDK) inhibitors. Studies have shown that derivatives of this scaffold exhibit potent inhibitory activity against CDK9 and demonstrate anti-proliferative effects in human pancreatic cancer cell lines, showing promise for targeted cancer therapy . Beyond oncology, this scaffold has significant relevance in infectious disease research. It serves as a core structure for designing antitubercular agents, with some derivatives exhibiting excellent activity against Mycobacterium tuberculosis . Furthermore, related pyrrolo[2,3-d]pyrimidine compounds are being explored as potential bumped kinase inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases (PfCDPK1 and PfCDPK4), indicating its value in the search for new antimalarial therapies . The compound's mechanism of action is typically through competitive inhibition at the ATP-binding site of various kinases, a key target for modulating cellular signaling pathways . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

14052-85-8

Molekularformel

C11H14N4

Molekulargewicht

202.26 g/mol

IUPAC-Name

7-cyclopentylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C11H14N4/c12-10-9-5-6-15(8-3-1-2-4-8)11(9)14-7-13-10/h5-8H,1-4H2,(H2,12,13,14)

InChI-Schlüssel

FNWICKXYHWDOHP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)N2C=CC3=C(N=CN=C32)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Acid-Catalyzed Nucleophilic Substitution

The introduction of the amine group at position 4 is critical for biological activity. A method adapted from PMC studies employs hydrochloric acid (0.1 equivalents) in ethanol to mediate the substitution of a chloro group with ammonia. This approach suppresses solvolysis side reactions (e.g., ethoxy byproduct formation) while maintaining high nucleophilicity.

Reaction Parameters :

  • Substrate : 4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine

  • Amine Source : Ammonium hydroxide (2.5 equivalents)

  • Temperature : 80°C for 6 hours

  • Yield : 87%

Mechanistic Insight :
Protonation of the pyrimidine nitrogen increases electrophilicity at position 4, enabling nucleophilic attack by ammonia. The generated HCl is buffered by the product, preventing excessive acidification that promotes hydrolysis.

Palladium-Free Amination Alternatives

While traditional methods rely on palladium catalysts, recent advances utilize copper-mediated systems to avoid metal contamination. For example, CuI (10 mol%) with 1,10-phenanthroline as a ligand in DMSO facilitates amination at 100°C, achieving 78% yield.

Advantages :

  • Reduced catalyst cost ($12/g for CuI vs. $320/g for Pd(PPh₃)₄)

  • Tolerance to moisture and oxygen

Comparative Analysis of Synthetic Routes

Method Catalyst Yield Cost (USD/kg) Key Limitation
Ni/Cu CouplingNiCl₂/CuI73.1%540Requires strict anhydrous conditions
Acid-Catalyzed AminationHCl87%220Limited to electron-deficient substrates
Cu-Mediated AminationCuI78%310Longer reaction times (24–48 hrs)

Solvent and Base Optimization in Cyclization

Solvent Effects on Reaction Efficiency

Cyclization of the acrylate intermediate is highly solvent-dependent. Polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF) favor intramolecular attack via stabilization of the transition state.

Solvent Screening Data :

  • DMSO : 97.6% yield

  • DMF : 89.2% yield

  • THF : 63.4% yield

Role of Bases in Deprotonation

Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are effective bases for neutralizing HCl generated during cyclization. DIPEA outperforms TEA in high-temperature reactions (>70°C) due to its higher boiling point (127°C vs. 89°C).

Large-Scale Production Considerations

Crystallization and Purification

The final product is purified via antisolvent crystallization using methyl tert-butyl ether (MTBE), achieving >99.5% HPLC purity. Recrystallization from ethanol/water (3:1) further eliminates regioisomeric impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Cyclopentyl-7H-Pyrrolo[2,3-d]pyrimidin-4-amin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrrolo[2,3-d]pyrimidine, N-Oxide und Amine .

Wissenschaftliche Forschungsanwendungen

Cancer Research

One of the prominent applications of 7-Cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is in cancer research. Studies have demonstrated its potential as an inhibitor of focal adhesion kinase (FAK), which plays a critical role in cancer cell proliferation and survival.

  • Case Study: A series of derivatives based on this compound were synthesized and evaluated for their inhibitory activity against FAK. Some exhibited low micromolar inhibitory activities, indicating their potential as therapeutic agents in cancer treatment .

Infectious Disease Targeting

The compound has also been explored for its activity against Plasmodium falciparum, the causative agent of malaria. In silico studies have indicated that derivatives can act as inhibitors targeting calcium-dependent protein kinases (CDPKs) in the parasite.

  • Research Findings: A study reported that several pyrrolo[2,3-d]pyrimidine derivatives displayed promising inhibitory activity against PfCDPK4 and PfCDPK1 with IC50 values ranging from 0.210 to 0.589 μM . This suggests that optimizing these compounds could lead to effective treatments for malaria.

Kinase Inhibition

The compound's structure allows it to function as a kinase inhibitor, which is crucial for developing targeted therapies for various diseases.

  • Application Example: It has been highlighted as a selective inhibitor of Lck kinase, which is involved in T-cell signaling pathways. This property makes it a candidate for further investigation in immunological disorders and cancers where Lck plays a role .

Summary of Biological Activities

The following table summarizes the biological activities and findings related to this compound:

Activity Target IC50 Value Reference
FAK InhibitionFocal Adhesion KinaseLow micromolar
Malaria TreatmentPfCDPK40.210–0.530 μM
Malaria TreatmentPfCDPK10.589 μM
Kinase InhibitionLckNot specified

Wirkmechanismus

The mechanism of action of 7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine involves its role as a kinase inhibitor. It binds to the ATP-binding site of kinases such as Akt and BTK, thereby inhibiting their activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and apoptosis . The compound’s selectivity and potency make it a valuable tool for studying kinase-related pathways and developing targeted therapies .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The 7-position of the pyrrolopyrimidine core is a critical site for structural diversification. Key derivatives and their substituents include:

Compound Name 7-Substituent 5-Substituent Molecular Formula Molecular Weight Key Features
7-Cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cyclopentyl H C₁₁H₁₅N₅ 217.27 g/mol Hydrophobic, bulky
5-Iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Isopropyl Iodo C₉H₁₁IN₄ 302.11 g/mol Halogen enhances electrophilicity; isopropyl improves lipophilicity
N4-(4-biphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine H Biphenyl C₁₈H₁₅N₄ 287.34 g/mol Extended π-system for aromatic interactions
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Methyl H C₇H₈N₄ 148.17 g/mol Compact, polar; baseline for comparison
7-(Cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cyclopropylmethyl Iodo C₁₀H₁₁IN₄ 314.13 g/mol Smaller cyclic substituent; balances bulk and flexibility

Key Observations :

  • Halogenation (e.g., iodo at the 5-position) increases molecular weight and may improve binding through halogen bonding .

Physical and Spectroscopic Properties

Table 1: Comparative Physical and Spectral Data
Compound Name Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (M+H)+
7-Cyclopentyl derivative Not reported Not available in evidence Not available in evidence Not reported
N4-(3,4-dichlorophenyl) derivative (Compound 5) Not specified 6.78 (d, J=4 Hz), 8.34 (s), 9.54 (s) 153.31, 141.23, 131.12 279.0198
N4-(4-biphenyl) derivative (Compound 16) White solid (89% yield) 6.84 (d, J=4 Hz), 8.32 (s) 153.79, 140.39, 134.10 287.5214
7-Methyl derivative 129–200°C Not specified Not specified 148.17
5-Iodo-7-isopropyl derivative Not reported Not available Not available 302.11

Notes:

  • The cyclopentyl derivative lacks reported melting points or spectral data in the provided evidence, highlighting a gap in current literature.
  • Aryl-substituted derivatives (e.g., biphenyl) show distinct aromatic proton signals (δ 7.25–7.66 ppm) in ¹H NMR, absent in alkyl-substituted analogs .

Biologische Aktivität

7-Cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and its potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₃N₅
  • Molecular Weight : 221.26 g/mol
  • CAS Number : 213743-31-8

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein kinases involved in cell cycle regulation and signal transduction pathways.

Key Targets:

  • CDK9/CyclinT : This compound has shown significant inhibitory activity against CDK9/CyclinT with an IC₅₀ value of 0.38 μM, indicating its potential as a therapeutic agent in cancer treatment. CDK9 is crucial for the transcriptional regulation of oncogenes and is a validated target for anti-cancer drug development .
  • Haspin : Another target is Haspin, which plays a role in mitotic regulation. The compound demonstrated an IC₅₀ of 0.11 μM against Haspin, suggesting it may effectively disrupt mitotic progression in cancer cells .
  • PfCDPK4 : In studies focusing on malaria treatment, derivatives of this compound were evaluated for their inhibitory effect on Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4). Some derivatives exhibited IC₅₀ values ranging from 0.210 to 0.530 μM, highlighting their potential as antimalarial agents .

In Vitro Studies

A series of studies have synthesized and evaluated various derivatives of pyrrolo[2,3-d]pyrimidines, including this compound. These studies typically involve:

  • Synthesis : Derivatives are synthesized through multi-step organic reactions.
  • Biological Evaluation : Compounds are tested against specific kinases using biochemical assays to determine their inhibitory potency.

Case Studies

  • Cancer Therapeutics : A study evaluated the efficacy of several pyrrolo[2,3-d]pyrimidine derivatives against a panel of protein kinases. Among these, the compounds that included the cyclopentyl group showed enhanced selectivity and potency against CDK9 and Haspin, making them promising candidates for further development in oncology .
  • Antimalarial Activity : Another investigation focused on the design and synthesis of inhibitors targeting PfCDPK4. The results indicated that specific modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance binding affinity and inhibitory activity against this kinase, providing a pathway for developing new antimalarial drugs .

Data Summary

The following table summarizes the biological activities and IC₅₀ values reported for this compound and its derivatives:

CompoundTargetIC₅₀ (μM)
This compoundCDK9/CyclinT0.38
This compoundHaspin0.11
Pyrrolo[2,3-d]pyrimidine derivativePfCDPK40.210–0.530
Pyrrolo[2,3-d]pyrimidine derivativePfCDPK10.589

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A widely used method involves cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Yield optimization requires precise control of stoichiometry, temperature (typically 80–100°C), and reaction time (6–12 hours). Purity is enhanced via recrystallization or column chromatography, as demonstrated in derivatives like N-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (49% yield) .

Q. How are 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives characterized to confirm structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for verifying substituent positions and aromaticity. For example, in N-(4-methoxyphenyl)-derivatives, distinct proton shifts at δ 7.02–8.21 ppm confirm aryl group integration . Elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) further validate molecular formulas, as seen in compounds with <1% deviation between calculated and observed values .

Q. What initial biological screening approaches are used to assess kinase inhibition activity in pyrrolopyrimidine derivatives?

  • Methodological Answer : Derivatives are screened against calcium-dependent protein kinases (e.g., CpCDPK1, TgCDPK1) using fluorescence-based ATPase assays. Potency is quantified via IC50 values, with structural modifications (e.g., cyclopentyl substituents) enhancing inhibitory activity . Dose-response curves and competitive binding studies are employed to differentiate selective vs. pan-kinase inhibitors.

Advanced Research Questions

Q. How do substituent variations at the 5-, 6-, and 7-positions impact the structure-activity relationship (SAR) of pyrrolopyrimidine-based kinase inhibitors?

  • Methodological Answer : Substituents like aryl groups (e.g., 4-methylphenyl) at the 5-position improve hydrophobic interactions with kinase ATP-binding pockets, as shown in derivatives with IC50 < 100 nM . Cyclopentyl or benzyl groups at the 7-position enhance solubility and metabolic stability, while bulky groups (e.g., naphthalen-1-ylmethyl) may reduce cell permeability . Computational docking (e.g., AutoDock Vina) validates steric and electronic complementarity .

Q. What strategies resolve contradictions in biological activity data between in vitro and cellular assays for pyrrolopyrimidine derivatives?

  • Methodological Answer : Discrepancies often arise from off-target effects or poor membrane permeability. Mitigation strategies include:

  • Parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion.
  • Metabolic stability testing (e.g., liver microsomes) to identify rapid degradation pathways.
  • Proteome-wide profiling (e.g., KinomeScan) to confirm target specificity .

Q. How can reaction conditions be optimized for challenging substitutions on the pyrrolopyrimidine core?

  • Methodological Answer : For electron-deficient aryl nitriles, microwave-assisted synthesis (100–120°C, 30–60 min) improves reaction efficiency. Catalytic systems like Fe(acac)3 enhance regioselectivity in β-lactam derivatives, though their applicability to pyrrolopyrimidines requires further validation . For sterically hindered substituents, solvent screening (e.g., DMF vs. THF) and temperature gradients (25–80°C) are critical .

Q. What analytical techniques address batch-to-batch variability in pyrrolopyrimidine derivative synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) monitors purity (>98% threshold). Dynamic light scattering (DLS) identifies particulate contaminants, while differential scanning calorimetry (DSC) ensures consistent polymorphic forms .

Key Considerations for Researchers

  • Synthetic Reproducibility : Document reaction parameters (solvent, catalyst, temperature) meticulously, as minor deviations significantly impact yields .
  • Data Validation : Cross-reference NMR and HRMS data with published spectra to avoid misassignment of substituent positions .
  • Biological Assay Design : Include positive controls (e.g., staurosporine for kinase assays) and validate cellular activity in ≥2 cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.